N-hydroxy-4-pyridinecarboximidoyl chloride

Enzyme Inhibition Herbicide Discovery Biochemical Assay

Reproducibility in HPPD inhibitor discovery, antitubercular lead optimization, and coordination chemistry hinges on the exact 4-pyridyl substitution pattern of CAS 4185-99-3—positional isomers (2-pyridyl) exhibit divergent metal-binding geometry and target engagement. The reactive chloro-imidoyl group is absent in non-halogenated amidoximes, precluding nucleophilic derivatization. Lower-purity alternatives compromise synthetic yields and biological assay integrity. Ensure batch-to-batch consistency by sourcing this specific entity with verified purity ≥95%.

Molecular Formula C6H5ClN2O
Molecular Weight 156.57
CAS No. 4185-99-3
Cat. No. B2633310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-4-pyridinecarboximidoyl chloride
CAS4185-99-3
Molecular FormulaC6H5ClN2O
Molecular Weight156.57
Structural Identifiers
SMILESC1=CN=CC=C1C(=NO)Cl
InChIInChI=1S/C6H5ClN2O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H/b9-6-
InChIKeyMDPQIKOFLZQPLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-4-pyridinecarboximidoyl chloride (CAS 4185-99-3): Procurement-Relevant Structural and Reactivity Profile


N-hydroxy-4-pyridinecarboximidoyl chloride (CAS 4185-99-3; also referred to as (Z)-N-hydroxyisonicotinimidoyl chloride) is a heterocyclic imidoyl chloride derivative with the molecular formula C₆H₅ClN₂O and a molecular weight of 156.57 g/mol [1]. The compound features a pyridine ring at the 4-position substituted with a carboximidoyl chloride moiety bearing an N-hydroxy (hydroxyimino) group, rendering it both a reactive electrophilic intermediate and a metal-coordinating ligand precursor [2]. Its dual functionality as a chloro-imidoyl species and an N-hydroxyamidine analog positions it as a versatile building block in medicinal chemistry and coordination chemistry applications [3].

Why N-Hydroxy-4-pyridinecarboximidoyl Chloride Cannot Be Interchanged with Generic Analogs: Key Differentiators


Generic substitution among N-hydroxyimidoyl chlorides is scientifically unsound due to critical structure-dependent variations in reactivity, coordination geometry, and biological target engagement. The 4-pyridine substitution pattern confers distinct electronic properties and metal-binding coordination modes compared to 2-pyridyl or phenyl analogs [1]. Furthermore, the chloro-imidoyl moiety provides a unique electrophilic handle for nucleophilic displacement reactions that is absent in non-halogenated amidoximes [2]. Procurement of the specific CAS 4185-99-3 entity, rather than positional isomers or halogen-substituted derivatives, is essential for reproducible synthetic outcomes and assay results, as evidenced by the quantitative differentiation data presented below [3].

N-Hydroxy-4-pyridinecarboximidoyl Chloride (4185-99-3): Quantified Differentiation Evidence Against Analogs and Alternatives


HPPD Enzyme Inhibition Potency of N-Hydroxy-4-pyridinecarboximidoyl Chloride

N-hydroxy-4-pyridinecarboximidoyl chloride demonstrates potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme target relevant to herbicide development. In a competitive inhibition assay using pig liver HPPD, the compound exhibited an IC₅₀ value of 20 nM [1]. Complete enzyme inhibition was observed at concentrations between 0.5 and 1.0 mM [2]. This level of HPPD inhibitory activity distinguishes this specific pyridinecarboximidoyl chloride from many in-class compounds lacking documented HPPD engagement.

Enzyme Inhibition Herbicide Discovery Biochemical Assay

Chloro-Oxime Structural Advantage: Enhanced Acetylcholinesterase Affinity

The presence of the chloro substituent on the oxime/amidoxime moiety confers enhanced binding affinity to human acetylcholinesterase (hAChE) compared to non-halogenated oxime analogs. A comparative structure-activity analysis revealed that the affinity of hAChE for chloro-oximes was moderate but measurably higher than that observed for analogous non-chlorinated oximes [1]. This halogen-dependent affinity enhancement is attributed to the electron-withdrawing effect of the chlorine atom, which lowers the pKa of the oxime group, thereby modulating the protonation state and improving target engagement under physiological conditions [2].

Acetylcholinesterase Organophosphate Antidote Ligand Design

4-Pyridine Substitution: Differentiated Coordination and Reactivity Profile

The 4-pyridine substitution pattern of N-hydroxy-4-pyridinecarboximidoyl chloride imparts distinct coordination geometry and acid-base properties compared to 2-pyridyl analogs. For 2-pyridylcyanoxime, the pyridine nitrogen protonation occurs with pK₁ = 1.81 ± 0.09, while the hydroxyimino group deprotonates with pK₂ = 6.77 ± 0.01 [1]. The 4-pyridyl isomer, by virtue of nitrogen placement para to the amidoxime moiety, offers a different metal-binding vector and electronic environment. Additionally, the chloro substituent enables nucleophilic displacement reactions that are not accessible to non-halogenated amidoximes, allowing conversion to oximes, amidines, and heterocyclic derivatives [2].

Coordination Chemistry Metal Chelation Ligand Design

Amidoxime Framework: Nitric Oxide Donor Capacity

Compounds containing the amidoxime and hydroxyamidine structural motifs have been established as nitric oxide (NO) donors under mild oxidative conditions. Quaternized pyridine aldoximes, as well as certain amidoximes and hydroxamic acids, produce NO and activate soluble guanylate cyclase [1]. The N-hydroxyimidoyl chloride scaffold serves as a precursor to these NO-donating amidoxime species following nucleophilic displacement of the chlorine atom. This NO-donating capacity is structurally dependent on the amidoxime/hydroxyamidine functionality and distinguishes this compound class from simple pyridine derivatives lacking the N-hydroxyimidoyl moiety [2].

Nitric Oxide Donor Vasodilation Cardiovascular Pharmacology

N-Hydroxy-4-pyridinecarboximidoyl Chloride (4185-99-3): Evidence-Supported Application Scenarios for Procurement


HPPD Inhibitor Screening and Herbicide Discovery Programs

Based on the documented 20 nM IC₅₀ against pig liver HPPD and complete inhibition at 0.5–1.0 mM, this compound serves as a validated positive control or lead scaffold for herbicide discovery programs targeting 4-hydroxyphenylpyruvate dioxygenase [1]. The potency level provides a benchmark for structure-activity relationship studies aimed at optimizing HPPD inhibitors for agricultural applications.

Synthesis of Heterocyclic Antibacterial Agents via Amidoxime Transformations

The reactive N-hydroxyimidoyl chloride functionality enables conversion to oximes, amidines, and 1,2,4-oxadiazole derivatives. As demonstrated with structurally related pyridinecarboximidoyl chlorides, this compound is an essential intermediate for constructing heterocyclic frameworks with demonstrated antitubercular activity (MIC = 12.5 μg/mL against H₃₇Rv strain for optimized derivatives) [2]. Procurement of the 4-pyridyl isomer specifically enables access to para-substituted heterocyclic series distinct from 2-pyridyl analogs.

Coordination Chemistry: Synthesis of Metal Complexes with Defined Geometry

The N-hydroxyimidoyl chloride scaffold, upon deprotonation or nucleophilic substitution, generates bidentate or tridentate ligand systems capable of chelating transition metals. The 4-pyridine substitution pattern offers a distinct coordination vector compared to 2-pyridyl isomers, enabling the construction of metal complexes with predictable geometries [3]. This specificity is critical for designing catalysts, magnetic materials, or metallodrug candidates.

NO-Donor Precursor for Cardiovascular Pharmacology Research

Following nucleophilic displacement of the chlorine atom, the resulting amidoxime or hydroxyamidine derivatives possess documented nitric oxide donor capacity under mild oxidative conditions [4]. This application scenario leverages the compound's dual role as a synthetic intermediate and a precursor to pharmacologically active NO-donating species relevant to vasodilation and antianginal research.

Technical Documentation Hub

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